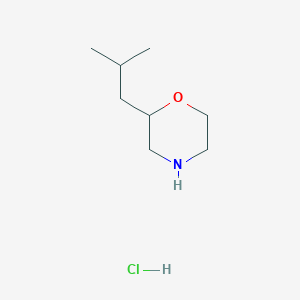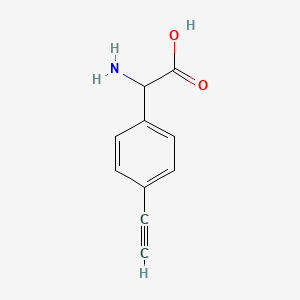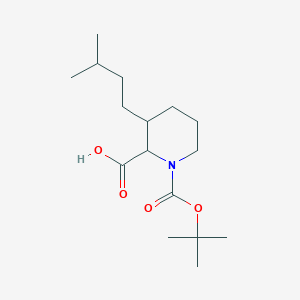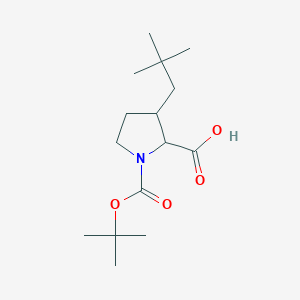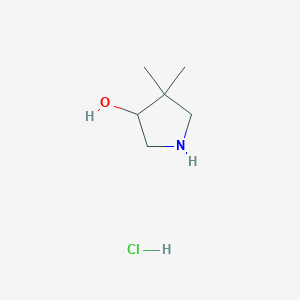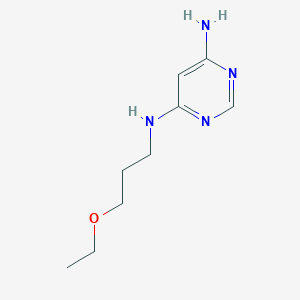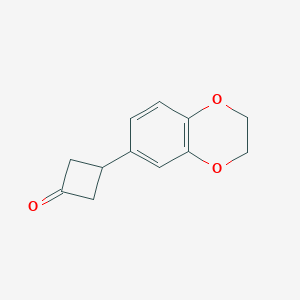
3-(2,3-Dihidro-1,4-benzodioxin-6-il)ciclobutan-1-ona
Descripción general
Descripción
The 2,3-Dihydro-1,4-benzodioxin-6-yl moiety is a part of various biologically significant compounds. It is found in molecules that exhibit a range of bioactivities, including anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties . For example, silybin, a major component of silymarin extracted from Silybum marianum, contains a 1,4-benzodioxane ring system and exhibits noteworthy anti-hepatotoxic and antibacterial activity .
Synthesis Analysis
The synthesis of compounds containing the 2,3-Dihydro-1,4-benzodioxin-6-yl moiety often involves the reaction of 1,4-Benzodioxane-6-amine with other reagents. For instance, one study reported the reaction of 1,4-Benzodioxane-6-amine with benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 .Molecular Structure Analysis
The molecular structure of these compounds is typically determined by various spectroscopy techniques, including IR, 1H NMR, 13C NMR, and EI-MS . For example, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis
The chemical reactions involving these compounds are often related to their biological activities. For example, sulfonamides bearing the –NH–SO2 group are known for their exceptional bioactivities against numerous infections and bacterial strains .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined by various analytical techniques. For example, the yield, melting point, molecular formula, and molecular weight of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide were reported as 85%, 149 – 152°C, C14H13NSO4, and 291 g/mol, respectively .Aplicaciones Científicas De Investigación
Depresores del sistema nervioso central
Los compuestos que contienen el núcleo 2,3-dihidro-1,4-benzodioxina se sabe que son depresores del sistema nervioso central . Pueden ralentizar la actividad cerebral, lo que lleva a la relajación y la reducción de la ansiedad .
Agentes antipsicóticos
Estos compuestos también se utilizan como agentes antipsicóticos . Pueden ayudar a controlar los síntomas de trastornos mentales como la esquizofrenia .
Antagonistas del calcio
Como antagonistas del calcio, estos compuestos pueden interferir con el movimiento del calcio a través de los canales de calcio . Esto puede ayudar a controlar afecciones como la presión arterial alta y las enfermedades cardíacas .
Agentes diuréticos y antibacterianos
El núcleo 2,3-dihidro-1,4-benzodioxina también se utiliza en agentes diuréticos y antibacterianos . Los diuréticos ayudan al cuerpo a eliminar el exceso de líquido, mientras que los agentes antibacterianos combaten las infecciones bacterianas .
Tratamiento de trastornos neurodegenerativos
Algunos compuestos con este núcleo son posibles fármacos para tratar trastornos neurodegenerativos . Estos trastornos, que incluyen el Alzheimer y el Parkinson, implican la pérdida progresiva de la estructura o la función de las neuronas .
Tratamiento de trastornos inflamatorios y autoinmunitarios
Estos compuestos también se están explorando para el tratamiento de trastornos inflamatorios y autoinmunitarios . Potencialmente podrían ayudar a controlar afecciones como la artritis reumatoide y el lupus .
Trastornos cardiovasculares y diabéticos
Los compuestos que contienen el núcleo 2,3-dihidro-1,4-benzodioxina han producido derivados de interés biológico en diversas áreas terapéuticas como las enfermedades cardiovasculares . Potencialmente podrían utilizarse para tratar afecciones como las enfermedades cardíacas y la diabetes .
Síntesis de compuestos bioactivos
El sistema cíclico 2,3-dihidro-1,4-benzodioxina está presente en un gran número de estructuras de agentes terapéuticos que poseen importantes actividades biológicas . Esto lo convierte en una herramienta valiosa en la síntesis de una amplia gama de compuestos bioactivos .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-10-5-9(6-10)8-1-2-11-12(7-8)15-4-3-14-11/h1-2,7,9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAPKRYJBVGHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate](/img/structure/B1469884.png)
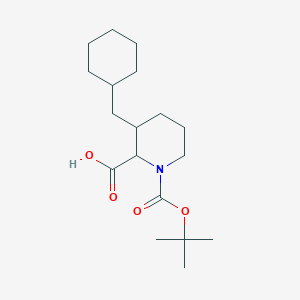
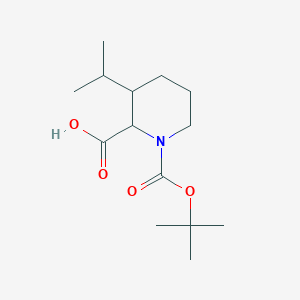
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B1469890.png)
